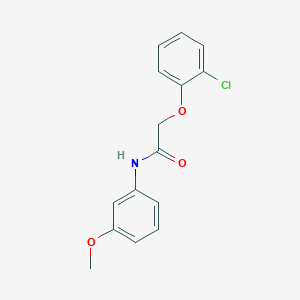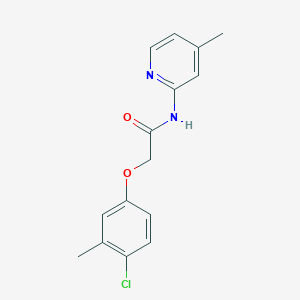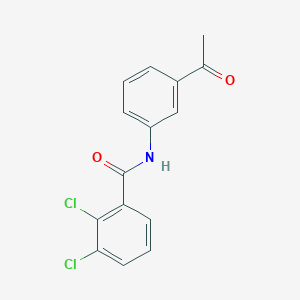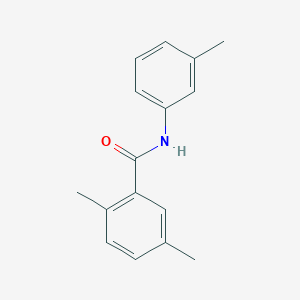![molecular formula C17H16N2O3S B5797953 methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)
methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as MMB, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MMB belongs to the class of thioamides, which are molecules that contain a sulfur atom bonded to a carbon atom and an amide group.
Mecanismo De Acción
The mechanism of action of methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In cancer cells, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately resulting in cancer cell death. In diabetes research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been reported to activate the AMP-activated protein kinase pathway, which plays a key role in regulating glucose and lipid metabolism. This leads to improved glucose tolerance and insulin sensitivity. In Alzheimer's disease research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been found to reduce amyloid-beta aggregation and neuroinflammation, which are hallmarks of the disease.
Biochemical and Physiological Effects:
methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects in the body. In cancer cells, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been reported to induce apoptosis, cell cycle arrest, and DNA damage. In diabetes research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been found to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase pathway. In Alzheimer's disease research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce amyloid-beta aggregation and neuroinflammation, which are hallmarks of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its specificity and potency. methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to selectively target cancer cells and inhibit their growth and proliferation. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetes research. However, one limitation of using methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its potential toxicity. methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce DNA damage and cell death in cancer cells, which may also affect normal cells. Therefore, further studies are needed to determine the optimal dosage and safety profile of methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate.
Direcciones Futuras
There are several future directions for the research on methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate. One direction is to investigate its potential use as a therapeutic agent in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly in cancer cells. This may lead to the development of more potent and selective methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate analogs. Additionally, future studies should focus on the optimization of the synthesis method and the determination of the optimal dosage and safety profile of methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate.
Métodos De Síntesis
The synthesis of methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction of 2-aminobenzoic acid with 2-methylbenzoyl chloride and thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate. The purity of the compound is verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been reported to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase pathway. In Alzheimer's disease research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been found to reduce amyloid-beta aggregation and neuroinflammation, which are hallmarks of the disease.
Propiedades
IUPAC Name |
methyl 2-[(2-methylbenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-7-3-4-8-12(11)15(20)19-17(23)18-14-10-6-5-9-13(14)16(21)22-2/h3-10H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEXOVTZWKDQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methyl-benzoyl)-thioureido]-benzoic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)


![1,3-dimethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797905.png)



![8-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5797922.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)